
Betahistinmesilat
Übersicht
Beschreibung
Betahistine mesylate is a histamine-like antivertigo medication primarily used to treat symptoms associated with Ménière’s disease, such as vertigo, tinnitus, and hearing loss . It was first registered in Europe in 1970 and is commonly prescribed for balance disorders . Betahistine mesylate is known for its ability to improve microcirculation in the inner ear, which helps alleviate the symptoms of vertigo .
Wissenschaftliche Forschungsanwendungen
Betahistinmesilat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird häufig zur Behandlung der Ménière-Krankheit und anderer vestibulärer Störungen eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch seine Wirkung auf Histaminrezeptoren aus. Es ist ein schwacher Agonist an Histamin-H1-Rezeptoren und ein potenter Antagonist an Histamin-H3-Rezeptoren . Diese doppelte Wirkung führt zu einer Vasodilatation und erhöhter Permeabilität in den Blutgefäßen des Innenohrs, was dazu beiträgt, den endolymphatischen Druck zu senken und Schwindelsymptome zu lindern . Darüber hinaus verbessert this compound die zerebrale Durchblutung, indem es den Blutfluss in der Arteria carotis interna erhöht .
Ähnliche Verbindungen:
Histamin: Betahistin ist ein Analog von Histamin und teilt einige pharmakologische Eigenschaften mit ihm.
Aminoethylpyridin: Dieser Metabolit von Betahistin hat ähnliche Wirkungen auf Ampullenrezeptoren.
Hydroxyethylpyridin: Ein weiterer Metabolit mit vergleichbaren Eigenschaften.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner doppelten Wirkung auf Histaminrezeptoren, was es besonders wirksam bei der Behandlung von Schwindel und Gleichgewichtsstörungen macht . Im Gegensatz zu anderen Histaminanalogen verfügt this compound über ein gut etabliertes Sicherheitsprofil und wird in der klinischen Praxis häufig eingesetzt .
Wirkmechanismus
Betahistine mesylate, also known as Meginalisk or Betahistine mesilate, is a histamine-like antivertigo drug primarily used for treating symptoms associated with Ménière’s disease .
Target of Action
Betahistine mesylate primarily targets histamine receptors, specifically the H1 and H3 receptors . These receptors play a crucial role in maintaining balance and preventing vertigo symptoms .
Mode of Action
Betahistine mesylate acts as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors . The stimulation of H1 receptors in the inner ear causes a vasodilatory effect leading to increased permeability . This interaction helps to reverse the underlying problem of endolymphatic hydrops .
Biochemical Pathways
The mechanism of action of betahistine is multifactorial and is thought to result from a disruption of endolymphatic fluid homeostasis in the ear . By acting on histamine receptors, betahistine helps to regulate the biochemical pathways involved in maintaining fluid balance within the inner ear .
Pharmacokinetics
Betahistine is readily and almost completely absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine . The time to peak plasma concentration is about 1 hour .
Result of Action
The primary result of betahistine’s action is the reduction of episodes of vertigo associated with Ménière’s disease . By increasing the blood flow around the inner ear, betahistine reduces the amount of fluid in the inner ear and prevents symptoms from developing .
Action Environment
The efficacy and stability of betahistine can be influenced by various environmental factors. For instance, food can delay the absorption of betahistine . Furthermore, patients with certain conditions, such as bronchial asthma or a history of peptic ulcer, need to be closely monitored as these conditions may influence the action and efficacy of betahistine .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Betahistine mesilate primarily interacts with histamine receptors in the body. It acts as a partial agonist at histamine H1 receptors and as an antagonist at histamine H3 receptors . This dual action helps increase histamine turnover and release, particularly in the central nervous system and vestibular system . Betahistine mesilate also increases blood flow in the inner ear by dilating precapillary sphincters, which helps alleviate symptoms of vertigo .
Cellular Effects
Betahistine mesilate influences various cellular processes, particularly in the inner ear and central nervous system. It increases cochlear blood flow and enhances histamine turnover in the vestibular system . This results in improved vestibular compensation and reduced symptoms of vertigo. Betahistine mesilate also affects cell signaling pathways by modulating histamine receptors, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of betahistine mesilate involves its interaction with histamine receptors. As a partial agonist at H1 receptors, it promotes vasodilation and increased permeability in the inner ear . As an antagonist at H3 receptors, it inhibits the negative feedback mechanism on histamine release, leading to increased histamine levels . This dual action helps restore balance and reduce vertigo symptoms in patients with Ménière’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, betahistine mesilate has shown stability over time, with no significant degradation observed during long-term studies . Its effects on cellular function, particularly in the vestibular system, have been consistent over extended periods. Long-term treatment with betahistine mesilate has been shown to reduce the frequency and severity of vertigo attacks in patients with Ménière’s disease .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of betahistine mesilate vary with different dosages. Low doses (0.2 mg/kg) have been found to improve balance and vestibular compensation, while higher doses (2 mg/kg) result in more pronounced effects . Very high doses may lead to adverse effects, such as increased histamine release and potential toxicity .
Metabolic Pathways
Betahistine mesilate is primarily metabolized into 2-pyridylacetic acid, an inactive metabolite . The metabolism of betahistine mesilate involves monoamine oxidase enzymes, which play a crucial role in its breakdown . This metabolic pathway ensures that betahistine mesilate is efficiently processed and excreted from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
Betahistine mesilate is rapidly absorbed and distributed within the body. It has a high bioavailability and low protein binding, allowing it to reach target tissues effectively . Betahistine mesilate is primarily transported to the inner ear and central nervous system, where it exerts its therapeutic effects . Its distribution is facilitated by its ability to cross the blood-brain barrier and reach the vestibular system .
Subcellular Localization
Betahistine mesilate primarily localizes to the inner ear and central nervous system, where it interacts with histamine receptors . Its subcellular localization is influenced by its ability to cross cell membranes and reach specific compartments, such as the vestibular nuclei . This targeted localization ensures that betahistine mesilate exerts its effects precisely where needed, improving balance and reducing vertigo symptoms .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Betahistinmesilat kann durch Reaktion von Betahistin mit Methansulfonsäure synthetisiert werden. Ein Verfahren beinhaltet das Auflösen von Betahistin in Ethanol, die Zugabe von Methansulfonsäure und die anschließende Kristallisation des Produkts durch Abkühlen . Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen des Gemisches auf etwa 50 °C und anschließendes Abkühlen auf 0 °C, um weiße Kristalle von this compound zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Herstellung von this compound ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess beinhaltet das Auflösen von Betahistin in einem geeigneten Lösungsmittel, die Zugabe von Methansulfonsäure und die anschließende Kristallisation des Produkts unter kontrollierten Temperaturbedingungen . Das kristallisierte Produkt wird dann filtriert und getrocknet, um die endgültige Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Betahistinmesilat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Betahistin kann zu 2-Pyridylessigsäure oxidiert werden, dem Hauptmetaboliten.
Reduktion: Reduktionsreaktionen sind für this compound aufgrund seiner stabilen Struktur weniger verbreitet.
Substitution: Substitutionsreaktionen können an der Aminogruppe auftreten, wobei verschiedene Substituenten eingeführt werden können.
Hauptprodukte: Das Hauptprodukt, das bei der Oxidation von Betahistin entsteht, ist 2-Pyridylessigsäure . Dieser Metabolit ist inaktiv und wird im Urin ausgeschieden .
Vergleich Mit ähnlichen Verbindungen
Histamine: Betahistine is an analog of histamine and shares some pharmacological properties with it.
Aminoethylpyridine: This metabolite of betahistine has similar effects on ampullar receptors.
Hydroxyethylpyridine: Another metabolite with comparable properties.
Uniqueness: Betahistine mesylate is unique due to its dual action on histamine receptors, which makes it particularly effective in treating vertigo and balance disorders . Unlike other histamine analogs, betahistine mesylate has a well-established safety profile and is widely used in clinical practice .
Eigenschaften
IUPAC Name |
methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDYGJCNTNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5638-76-6 (Parent) | |
| Record name | Betahistine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54856-23-4 | |
| Record name | Betahistine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAHISTINE MESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



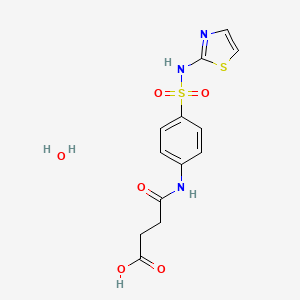
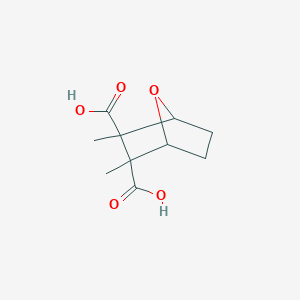

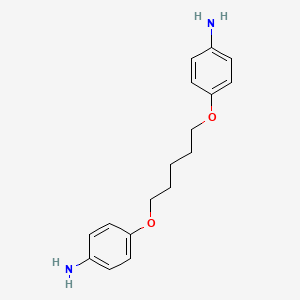
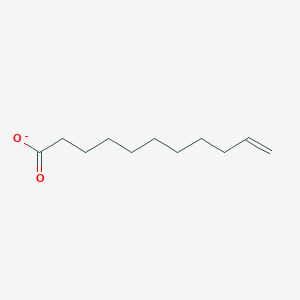



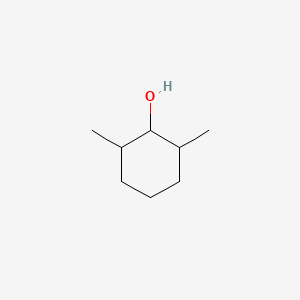
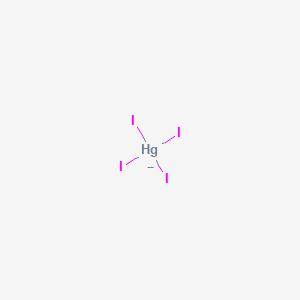

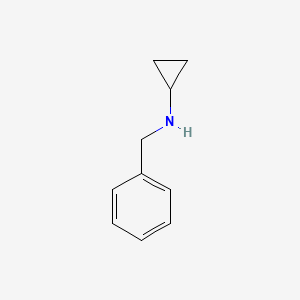
![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
